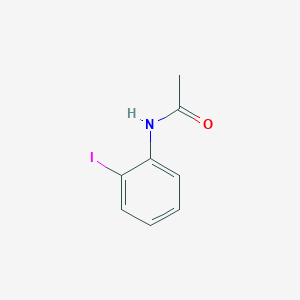

N-(2-碘苯基)乙酰胺

描述

Synthesis Analysis

N-(2-Iodophenyl)acetamide is synthesized through various methods, depending on the desired yield, purity, and specific structural requirements. A common approach involves the reaction of appropriate aniline derivatives with acetic anhydrides or similar acylating agents. The process may include steps like acetylation, esterification, and ester interchange, and can be facilitated by catalysts or specific reaction conditions (Zhong-cheng & Wan-yin, 2002).

Molecular Structure Analysis

The molecular structure of N-(2-Iodophenyl)acetamide is characterized by specific bond angles and distances, typically determined using techniques like X-ray diffraction. This analysis provides valuable information on the conformation and spatial arrangement of atoms within the molecule, which is crucial for understanding its reactivity and interactions with other molecules. For instance, the crystal structure of related compounds has been studied to understand the intermolecular interactions and hydrogen bonding patterns (Narayana et al., 2016).

Chemical Reactions and Properties

N-(2-Iodophenyl)acetamide participates in various chemical reactions, leveraging its acetamide group and the iodine atom's reactivity. It can undergo reactions like acylation, arylation, and others, depending on the reaction conditions and the presence of catalysts or other reagents (Reddy et al., 2017).

Physical Properties Analysis

The physical properties of N-(2-Iodophenyl)acetamide, such as melting point, solubility, and crystalline structure, are crucial for its application in various fields. These properties are influenced by its molecular structure and can be determined through experimental methods like melting point determination, solubility testing, and crystalline analysis (Zhong-cheng & Wan-yin, 2002).

Chemical Properties Analysis

N-(2-Iodophenyl)acetamide's chemical properties, including its reactivity, stability, and interactions with other chemicals, are determined by its functional groups and molecular structure. These properties are essential for its application in synthesis and pharmaceutical research (Reddy et al., 2017).

科学研究应用

阿片类卡帕激动剂:相关化合物 N-[2-(1-吡咯烷基)乙基]乙酰胺已显示出作为一种有效且选择性的阿片类卡帕激动剂的潜力,可用于临床上治疗阿片类药物相关疼痛 (Barlow et al., 1991).

抗癌活性:另一种衍生物 N-(2-氨基苯基)-2-(2-异丙氧基苯氧基)乙酰胺已显示出有希望的抗癌活性,并靶向 VEGFr 受体 (Sharma et al., 2018).

抗关节炎特性:N-(2-羟基苯基)乙酰胺已通过减少佐剂诱导的关节炎大鼠的炎症和氧化应激显示出抗关节炎特性 (Jawed et al., 2010).

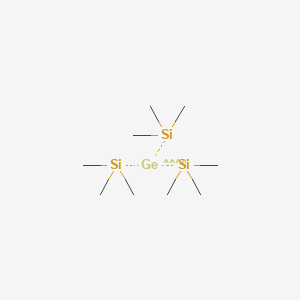

药学应用:N-(2-羟基苯基)乙酰胺的甲硅烷基衍生物,如 N-(2-(三甲基甲硅烷氧基)苯基)乙酰胺,已显示出有希望用于药学应用的结构 (Nikonov et al., 2016).

药物开发合成:N-2-[3-(3-甲酰-2-氧代喹啉-1(2H)-基)丙-1-炔基]苯基-乙酰胺已成功合成,显示出药物开发的潜力 (Durgadas et al., 2013).

非线性光学性质:包括 2-(4-氯苯基)-N-(2-碘苯基)乙酰胺在内的有机晶体表现出非线性光学性质,适用于光子应用 (Castro et al., 2017).

潜在治疗剂:一种衍生物 2-(取代苯氧基)乙酰胺已显示出抗癌、抗炎和镇痛活性,表明其作为治疗剂的潜力 (Rani et al., 2014).

属性

IUPAC Name |

N-(2-iodophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJOKHQYEDXBSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173251 | |

| Record name | Acetamide, N-(2-iodophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Iodophenyl)acetamide | |

CAS RN |

19591-17-4 | |

| Record name | N-(2-Iodophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19591-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(2-iodophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019591174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19591-17-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(2-iodophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

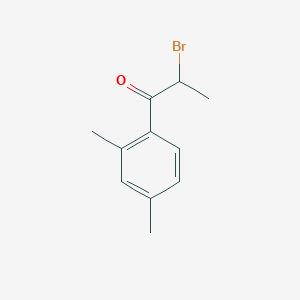

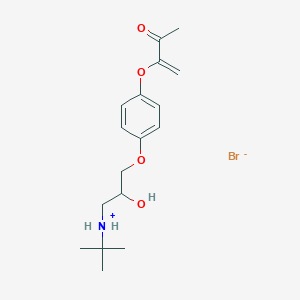

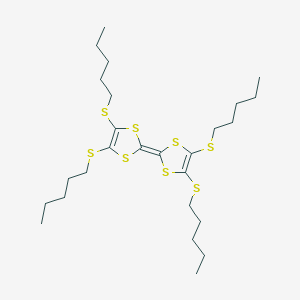

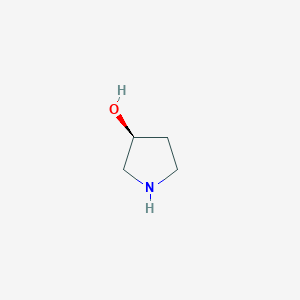

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。